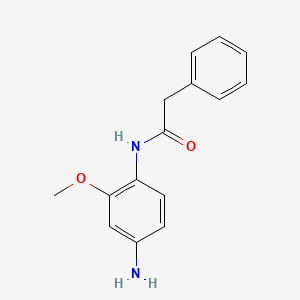
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide is a chemical compound that is structurally related to various pharmacologically active molecules. It is not directly mentioned in the provided papers, but its structural analogs and derivatives have been synthesized and evaluated for various biological activities, including analgesic, antimicrobial, and potential anticonvulsant properties. These compounds are often intermediates in the synthesis of more complex molecules with potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including bioisosteric replacement, homology, and derivatization. For instance, derivatives of the endocannabinoid AM404 were prepared using these methods, resulting in compounds with affinities toward cannabinoid receptors . Another approach involved the hydrogenation of nitro precursors using novel catalysts, such as Pd/C, to obtain amino derivatives, which are key intermediates in the synthesis of dyes and pharmaceuticals . The synthesis of N-(4-amino-2-methoxyphenyl)-2-phenylacetamide itself would likely involve similar catalytic reduction techniques.
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been analyzed through various techniques, including X-ray crystallography. These studies reveal the conformation of the acetamide moiety and the spatial arrangement of substituents, which are crucial for understanding the compound's potential interactions with biological targets . The title compound's structure would be expected to show a similar arrangement, with the potential for hydrogen bonding and other intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, some acetamide derivatives have been shown to inhibit cyclooxygenases and display analgesic activities . Others have been evaluated for their antimicrobial properties, indicating a broad spectrum of activity against various microorganisms . The title compound could potentially undergo similar reactions, depending on the presence of reactive functional groups and the target enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's application in drug formulation and its pharmacokinetic profile. For instance, the solubility in different solvents and the compound's stability under various conditions are critical for its synthesis and storage . The title compound's properties would need to be characterized to assess its suitability for further development.
科学的研究の応用
Pharmacological Properties and Uses
Paracetamol is recognized for its analgesic and antipyretic properties, stemming from its action as an N-acylated aromatic amine. It is an important compound both as an end product and as a precursor in the synthesis of other organic compounds. Despite its widespread use and availability, paracetamol's mechanism of action is complex, involving modulation of the cyclooxygenase pathway and possible interactions with cannabinoid receptors. The compound's safety profile is generally favorable, but concerns exist regarding hepatotoxicity with overdose and interactions with other drugs, such as warfarin (Iwuozor Kingsley Ogemdi, 2019).
Advanced Oxidation Processes for Environmental Safety
Research into the environmental impact of paracetamol has led to studies on its degradation through advanced oxidation processes (AOPs). These processes are crucial for treating paracetamol in aqueous environments to prevent ecological damage. The degradation pathways, by-products, and their biotoxicity have been extensively reviewed, highlighting the importance of removing these compounds from the environment to safeguard ecosystems (Mohammad Qutob et al., 2022).
Metabolic Pathways and Genetic Differences
The metabolism of paracetamol involves several pathways, including glucuronidation, sulfation, and oxidation. Research has identified significant intersubject and ethnic differences in the metabolism of paracetamol, linked to various pharmacogenetic profiles. These differences can influence the drug's efficacy and the risk of toxicity, suggesting a need for personalized approaches to dosing (Li-zi Zhao & G. Pickering, 2011).
Antidepressant Potential
Emerging evidence suggests that paracetamol and its analogs may have therapeutic potential beyond pain and fever reduction. For example, research into AMPA receptor agonists for depression treatment has highlighted the role of glutamatergic modulation in antidepressant effects. This area of research is promising for developing novel antidepressants with mechanisms of action different from traditional treatments (Chun Yang et al., 2012).
Hepatotoxicity and Related Fatalities
Despite its benefits, the hepatotoxic potential of paracetamol, especially in cases of overdose or in combination with other hepatotoxic substances, is a significant concern. Research has extensively reviewed the mechanisms of paracetamol-induced liver damage, the risk factors for developing hepatotoxicity, and the clinical outcomes of such events. This body of work emphasizes the need for careful management of paracetamol use and the importance of public and clinical awareness regarding its risks (R. Tittarelli et al., 2017).
特性
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-10-12(16)7-8-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSJEEKUFSBCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)
![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)
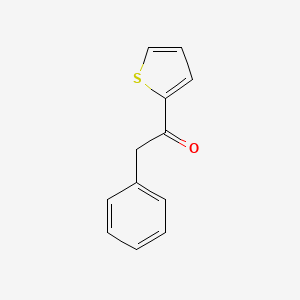
![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)
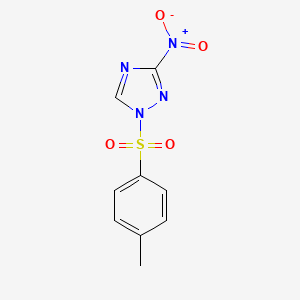
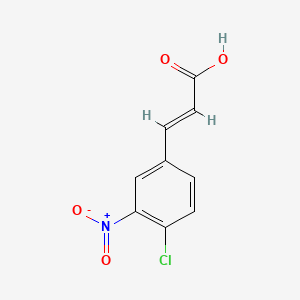
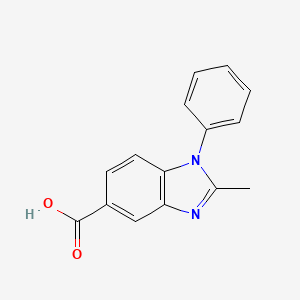
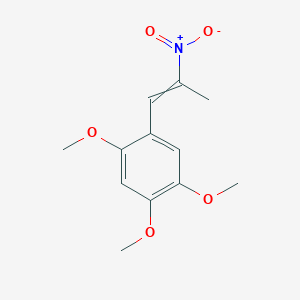
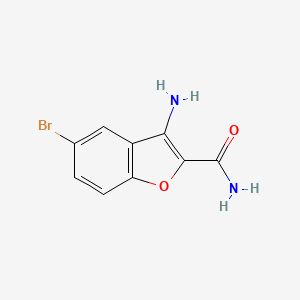

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)
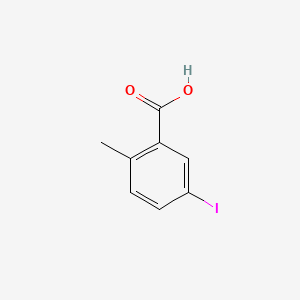
![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)
![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)